molecular formula C21H21N3OS B11324944 2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11324944
M. Wt: 363.5 g/mol
InChI Key: LGSHPNPXNDARMY-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes an ethylphenyl group, a thiophene ring, and a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction, where an ethylphenylamine reacts with a suitable leaving group on the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiophene ring or the ethylphenyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise as potential therapeutic agents for treating cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Ethylphenyl)amino]-4-methyl-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Ethylphenyl)amino]-4-methyl-7-(thiophen-3-yl)-5,6,7,8-tetrahydroquinazolin-5-one

Uniqueness

The uniqueness of 2-[(4-ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl group, thiophene ring, and tetrahydroquinazolinone core allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-ethylanilino)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H21N3OS/c1-3-14-6-8-16(9-7-14)23-21-22-13(2)20-17(24-21)11-15(12-18(20)25)19-5-4-10-26-19/h4-10,15H,3,11-12H2,1-2H3,(H,22,23,24)

InChI Key

LGSHPNPXNDARMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CS4)C

Origin of Product

United States

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